4-phenoxy-N-(pyridin-2-yl)butanamide
Description
4-Phenoxy-N-(pyridin-2-yl)butanamide is a synthetic organic compound characterized by a central butanamide backbone substituted with a phenoxy group at the 4-position and a pyridin-2-yl moiety attached to the nitrogen atom. Its molecular formula is C₁₅H₁₄N₂O₂ (molecular weight: 262.29 g/mol). The compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting receptors such as the translocator protein (TSPO) or cannabinoid receptors (CB2) .
The synthesis typically involves multi-step reactions, including:
Reductive amination: Reduction of nitro groups to amines (e.g., using SnCl₂/HCl) .
Schiff base formation: Condensation of aldehydes with amines, followed by reduction (e.g., NaBH₄) to stabilize the structure .
Functionalization: Introduction of alkyne or acetyl groups for further derivatization .
This compound serves as a versatile scaffold for designing ligands with improved pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
4-phenoxy-N-pyridin-2-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-14-9-4-5-11-16-14)10-6-12-19-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMGGLRDZLKOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Phenol Derivatives
A common approach involves reacting 4-bromobutanoyl chloride with phenol under basic conditions. In a protocol adapted from herbicide synthesis, sodium hydroxide and benzyltriethylammonium chloride (phase-transfer catalyst) in a toluene/water solvent system (70–80°C, 3.5 h) yield 4-phenoxybutanoyl chloride. This method achieves 86.5% yield when optimized for stoichiometry and solvent ratios.
Key variables :
Mitsunobu Reaction for Stereocontrol
For stereospecific applications, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine couples 4-hydroxybutanamide derivatives with phenol. This method, though costlier, avoids racemization and achieves >90% yield in anhydrous THF.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
The reaction of 4-phenoxybutanoic acid with pyridin-2-amine using EDCI- HCl and HOBt in DMF (24 h, room temperature) is widely reported. Yields range from 70% to 95%, depending on acid activation efficiency.
Mechanistic considerations :
Mixed Anhydride Method
An alternative employs chloroformate reagents (e.g., isobutyl chloroformate) to generate mixed anhydrides, which react with pyridin-2-amine in dichloromethane. This method, while effective (75–85% yield), requires stringent moisture control.
One-Pot Tandem Synthesis
A streamlined one-pot approach combines phenoxy group installation and amidation. Starting from 4-bromobutanoyl chloride, sequential treatment with phenol (NaOH, toluene/water) and pyridin-2-amine (EDCI- HCl, DMF) achieves 78% overall yield. This method reduces purification steps but demands precise stoichiometry to avoid over-alkylation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H-NMR : Characteristic signals include δ 8.2–8.4 ppm (pyridine H-6), δ 6.8–7.3 ppm (phenoxy aryl protons), and δ 2.4–2.6 ppm (butanamide β-methylene).
-
MS (ESI+) : Molecular ion peak at m/z 271.1 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for phenoxybutanoyl chloride synthesis, achieving 90% yield with reduced solvent waste. Regulatory compliance necessitates stringent control over genotoxic impurities (e.g., unreacted bromobutanoate esters), addressed via crystallization at pH 4–5.
Chemical Reactions Analysis
Types of Reactions
4-phenoxy-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyridin-2-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential
4-phenoxy-N-(pyridin-2-yl)butanamide exhibits potential as a therapeutic agent due to its interaction with biological targets. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties.
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting that this compound may also possess this activity. For example, derivatives of pyridine have shown promise in modulating inflammatory responses in various models .
- Antimicrobial Properties : The compound's structural features may contribute to its effectiveness against bacterial strains. In a study involving related compounds, modifications in the phenoxy group enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Similar compounds have been identified as potential anticancer agents by targeting specific pathways involved in tumor growth and proliferation. The mechanism often involves modulation of receptor activity or enzyme inhibition .
Biological Research Applications
Biochemical Probes
this compound can serve as a biochemical probe in research settings. Its ability to bind to specific receptors or enzymes allows researchers to study biological processes.
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Studies indicate that modifications to the compound can significantly enhance its inhibitory potency .
Synthetic Applications
Building Block for Complex Molecules
In organic synthesis, this compound functions as a versatile building block for creating more complex molecules.
| Application Type | Description |
|---|---|
| Organic Synthesis | Used as a reagent for synthesizing derivatives with enhanced biological activity. |
| Material Science | Investigated for use in developing new materials with specific properties derived from its unique structure. |
Case Studies
- Anti-inflammatory Studies : A study demonstrated that modifications to the butanamide structure could lead to enhanced anti-inflammatory effects in murine models, indicating the potential for developing new therapeutic agents based on this compound .
- Antibacterial Activity Assessment : In research assessing various phenoxy derivatives, this compound was found to exhibit improved antibacterial activity compared to its analogs, making it a candidate for further development as an antibiotic .
- Cancer Cell Line Testing : In vitro tests on cancer cell lines showed that derivatives of this compound could inhibit cell proliferation effectively, supporting its potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 4-phenoxy-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key analogs of 4-phenoxy-N-(pyridin-2-yl)butanamide differ in substituents on the phenoxy ring, pyridine moiety, or amide chain. Below is a comparative analysis:
Key Observations :
Pharmacological Profiles
Receptor Affinity and Selectivity
- N-(5-Methyl-4-(morpholinomethyl)pyridin-2-yl)-butanamide: A potent CB2 agonist (EC₅₀ = 10 nM) with >100-fold selectivity over CB1, suggesting utility in pain management .
- 3-Oxo-N-(pyridin-2-yl)butanamide : Serves as a precursor for heterocyclic compounds (e.g., pyrazoles) but lacks direct receptor-binding data .
Metabolic Stability
Biological Activity
4-Phenoxy-N-(pyridin-2-yl)butanamide is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on various pharmacological effects, mechanisms of action, and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound features a phenoxy group linked to a pyridine moiety through a butanamide chain. This structural configuration is significant for its biological interactions.
Biological Activity Overview
The compound has been investigated for several biological activities, including:
- Anti-inflammatory Activity : Studies have shown that the compound exhibits significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .
- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
- Enzyme Inhibition : It has been reported to act as a ligand in biochemical assays, potentially inhibiting specific enzymes which modulate various biological pathways .
The exact mechanism of action of this compound involves its interaction with specific molecular targets:
- Enzyme Interaction : The compound likely inhibits enzymes such as phospholipase A2, which is crucial in inflammatory processes .
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways associated with inflammation and microbial resistance .
Structure-Activity Relationships (SAR)
Research into SAR has revealed that modifications to the phenoxy and pyridine groups can significantly affect the compound's biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the para position of phenoxy group | Unfavorable for potency |
| Lipophilic substitutions | Increased activity against certain enzymes by 2-3 fold |
| Introduction of additional functional groups | Enhanced inhibitory effects on specific targets |
For instance, increasing lipophilicity through specific substitutions has shown to improve the potency of related compounds in inhibiting phospholipase A2 (PLA2) .
Case Studies
- Anti-inflammatory Study : A study demonstrated that derivatives of this compound significantly reduced COX and iNOS expression in vitro, suggesting a robust anti-inflammatory profile compared to standard treatments like indomethacin .
- Antimicrobial Efficacy : In another study, compounds similar to this compound exhibited potent antibacterial effects against various strains of bacteria, highlighting its potential utility in treating infections .
Q & A
Q. What are the optimal synthetic routes for 4-phenoxy-N-(pyridin-2-yl)butanamide, considering yield and purity?
A two-step approach is recommended:
- Step 1: Perform a substitution reaction using phenoxy-containing precursors under alkaline conditions to introduce the phenoxy group (e.g., analogous to ’s method for nitrobenzene intermediates).
- Step 2: Condense the intermediate with pyridin-2-amine using coupling agents like HATU or EDC/HOBt in anhydrous solvents (e.g., DMF or ACN). Purify via column chromatography (silica gel, gradient elution) and validate purity via HPLC (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR: Confirm proton environments (e.g., phenoxy aromatic protons at δ 6.8–7.5 ppm, pyridinyl protons at δ 8.0–8.5 ppm) and carbon backbone.
- IR Spectroscopy: Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, pyridinyl C=N ~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]+ expected m/z calculated via PubChem data) .
Q. What are the best practices for assessing purity post-synthesis?
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.
- Elemental Analysis: Compare experimental C/H/N percentages to theoretical values (deviation <0.4%).
- Melting Point: Consistency across batches (±2°C) indicates purity .
Q. How to mitigate common side reactions during synthesis?
- Byproduct Formation: Use inert atmospheres (N2/Ar) to prevent oxidation of sensitive groups.
- Competitive Reactions: Optimize stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) and monitor reaction progress via TLC .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve the compound’s crystal structure?
Q. How to resolve contradictions in bioactivity data across assays?
- Statistical Validation: Perform ANOVA or Duncan’s test (p <0.05) on triplicate data to identify outliers ().
- Assay Optimization: Standardize cell viability protocols (e.g., MTT assay) and control for solvent interference (e.g., DMSO <0.1% v/v) .
Q. What strategies are used to study structure-activity relationships (SAR) for derivatives?
- Core Modifications: Replace the phenoxy group with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) substituents.
- Bioisosteric Replacement: Substitute the pyridinyl ring with quinoline or isoquinoline to assess binding affinity changes (e.g., ’s medicinal chemistry approach) .
Q. How to design derivatives with improved pharmacokinetic properties?
- Lipophilicity Adjustment: Introduce polar groups (e.g., –OH, –COOH) to enhance solubility (logP reduction via ClogP calculations).
- Metabolic Stability: Block metabolic hot spots (e.g., methyl substitution on the pyridinyl ring) based on cytochrome P450 profiling .
Q. What computational methods model the compound’s interactions with biological targets?
Q. How to address challenges in interpreting ambiguous NMR signals?
- 2D NMR (HSQC/HMBC): Resolve overlapping peaks by correlating 1H-13C couplings.
- Solvent Screening: Test in DMSO-d6 vs. CDCl3 to reduce aggregation artifacts.
- Dynamic Effects: Variable-temperature NMR to identify conformational exchange .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
